molecular formula C22H23N5O3S B11420288 1,1'-[8-(4-Methoxyphenyl)-9-methyl-1-(3-methylphenyl)-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone

1,1'-[8-(4-Methoxyphenyl)-9-methyl-1-(3-methylphenyl)-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone

Cat. No.: B11420288
M. Wt: 437.5 g/mol
InChI Key: ZNWUBVYDOGCDPD-UHFFFAOYSA-N
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Description

1-[6-ACETYL-8-(4-METHOXYPHENYL)-9-METHYL-1-(3-METHYLPHENYL)-4-THIA-1,2,6,7,9-PENTAAZASPIRO[44]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and heteroatoms

Preparation Methods

The synthesis of 1-[6-ACETYL-8-(4-METHOXYPHENYL)-9-METHYL-1-(3-METHYLPHENYL)-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through condensation reactions, followed by cyclization and functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[6-ACETYL-8-(4-METHOXYPHENYL)-9-METHYL-1-(3-METHYLPHENYL)-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[6-ACETYL-8-(4-METHOXYPHENYL)-9-METHYL-1-(3-METHYLPHENYL)-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-[6-ACETYL-8-(4-METHOXYPHENYL)-9-METHYL-1-(3-METHYLPHENYL)-4-THIA-1,2,6,7,9-PENTAAZASPIRO[4.4]NONA-2,7-DIEN-3-YL]ETHAN-1-ONE include other spiro compounds and heterocyclic molecules with similar structural features. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activity. The uniqueness of this compound lies in its specific arrangement of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

1-[6-acetyl-8-(4-methoxyphenyl)-9-methyl-4-(3-methylphenyl)-1-thia-3,4,6,7,9-pentazaspiro[4.4]nona-2,7-dien-2-yl]ethanone

InChI

InChI=1S/C22H23N5O3S/c1-14-7-6-8-18(13-14)27-22(31-21(24-27)15(2)28)25(4)20(23-26(22)16(3)29)17-9-11-19(30-5)12-10-17/h6-13H,1-5H3

InChI Key

ZNWUBVYDOGCDPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3(N(C(=NN3C(=O)C)C4=CC=C(C=C4)OC)C)SC(=N2)C(=O)C

Origin of Product

United States

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